1-Propyl-1,7-diazaspiro[4.4]nonane is a complex organic compound characterized by its unique spirocyclic structure, which features two nitrogen atoms integrated into a nonane framework. This compound belongs to the class of diazaspiro compounds, which are notable for their potential applications in medicinal chemistry and organic synthesis.
1-Propyl-1,7-diazaspiro[4.4]nonane is classified as an organic compound within the broader category of heterocycles due to the presence of nitrogen atoms in its structure. It is also categorized under spiro compounds due to its spirocyclic configuration.
The synthesis of 1-Propyl-1,7-diazaspiro[4.4]nonane typically employs radical-based methodologies. One prominent approach involves a domino radical bicyclization process using functionalized oxime ethers as precursors. This method allows for the formation of the diazaspiro structure in a single reaction step.
The synthesis process often utilizes radical initiators such as 2,2′-azobisisobutyronitrile or triethylborane, with conditions optimized for diastereoselectivity and yield. For instance, when using triethylborane at room temperature, the reaction time can be significantly reduced compared to other initiators like 2,2′-azobisisobutyronitrile at reflux temperatures . The best yields are typically observed with oxime ethers that contain alkenyl moieties and electron-withdrawing groups.
The molecular structure of 1-Propyl-1,7-diazaspiro[4.4]nonane can be represented as follows:
The spirocyclic nature of the compound leads to unique spatial arrangements that influence its chemical properties and reactivity.
1-Propyl-1,7-diazaspiro[4.4]nonane can participate in various chemical reactions typical of nitrogen-containing heterocycles. These include nucleophilic substitutions and cycloadditions due to the presence of reactive sites within its structure.
In synthetic applications, this compound can serve as an intermediate in the formation of more complex molecules through reactions like acylation or alkylation. The presence of nitrogen atoms also allows for potential interactions with electrophiles or other reactive species.
The mechanism of action for 1-Propyl-1,7-diazaspiro[4.4]nonane primarily involves its interaction with biological targets such as enzymes or receptors. The unique spirocyclic framework facilitates specific binding interactions that can modulate biological activity.
Research indicates that compounds with similar structures may act as enzyme inhibitors or modulators in biochemical pathways. The spirocyclic structure enhances binding affinity due to its three-dimensional conformation, which can complement the active sites of target proteins.
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are often employed to confirm structural integrity and purity during synthesis.
1-Propyl-1,7-diazaspiro[4.4]nonane has several applications in scientific research:
This compound's unique structural characteristics make it a valuable target for further research and development in various fields of chemistry and biology.
The diazaspiro[4.4]nonane core—comprising two fused rings sharing a central sp³-hybridized spiro carbon—confers unique three-dimensional rigidity that enhances target selectivity in drug design. This scaffold’s gem-dialkyl configuration minimizes conformational flexibility, positioning substituents for optimal interactions with biomolecular targets like G-protein-coupled receptors (GPCRs) and ion channels [3] [9]. For instance, in dopamine D3 receptor ligands, the spiro architecture enables selective engagement with the secondary binding pocket (SBP), reducing off-target effects at homologous D2 receptors [4]. The basic nitrogen atoms facilitate salt-bridge formation with conserved aspartate residues (e.g., Asp110 in D3R), while the propyl group at N1 extends into hydrophobic regions, enhancing binding affinity [10].
Table 1: Comparative Analysis of Bioactive Spiro[4.4]nonane Scaffolds
Spiro Compound | Target Receptor | Key Functional Role | Structural Advantage |
---|---|---|---|
1-Propyl-1,7-diazaspiro[4.4]nonane | Dopamine D3/D4 | Hydrophobic interaction with SBP | Rigidity reduces off-target binding |
2,7-Diazaspiro[4.4]nonane | Voltage-gated Na⁺ channels | Modulates channel gating | Stereochemistry enhances metabolic stability |
Spirodilactam polymers | Material science | High thermal stability (T˅g˅ up to 267°C) | Aromaticity improves polymer toughness |
Additionally, this scaffold’s spiro-conjugation alters electron distribution, fine-tuning the pK˅a˅ of nitrogen centers to balance membrane permeability and solubility. This is critical for central nervous system (CNS) therapeutics, where compounds must traverse the blood-brain barrier [9] [10].
Spirocyclic nitrogen heterocycles emerged as privileged structures in the 1980s, with Shell Oil’s development of spirodilactam polymers marking a key milestone. Their patents detailed 1,6-diazaspiro[4.4]nonane-2,7-dione cores that yielded polyethers with exceptional thermo-oxidative stability (decomposition >400°C), enabling aerospace applications [8]. This innovation demonstrated the role of spiro-constrained rings in enhancing material durability—a concept later adapted to medicinal chemistry.
By the 2010s, spiro scaffolds were leveraged to address GPCR selectivity challenges. Patent WO2018024602A1 (2017) disclosed 2,7-diazaspiro[4.4]nonanes as modulators for oncology and metabolic diseases, emphasizing their dual functionality: the spiro core provided conformational stability, while N-alkyl chains optimized lipophilicity (clogP = 3.5–5.0) [3]. Subsequent work, such as WO2013093497A1 (2013), exploited these systems for CNS targets, designing sodium channel blockers with improved target engagement due to reduced conformational entropy [9].
Table 2: Historical Development of Diazaspiro[4.4]nonane Derivatives
Year | Innovation | Application | Impact |
---|---|---|---|
1989–1992 | Shell Oil’s spirodilactam polymers | High-performance materials | Achieved T˅g˅ > 260°C for polyethers |
2013 | WO2013093497A1: Na⁺ channel modulators | Antiepileptic/analgesic agents | Enhanced channel subtype selectivity |
2017 | WO2018024602A1: Anticancer agents | Oncology therapeutics | Improved tumor growth inhibition in vivo |
2019 | Dopamine D3R ligands (e.g., PMC12079613) | Neuropharmacology | D2R/D3R selectivity ratio >900 |
The propyl group (n-C₃H₇) at N1 of 1,7-diazaspiro[4.4]nonane represents a strategic balance between lipophilicity and steric bulk, optimizing pharmacokinetic and pharmacodynamic properties. Compared to methyl or ethyl substituents, propyl extends deeper into hydrophobic binding pockets—such as those in dopamine D3R—forming van der Waals interactions with residues like Phe110 and Ile184 [4] [10]. This increases binding affinity (Kᵢ values ≈3–25 nM) while maintaining metabolic stability by avoiding oxidative vulnerabilities associated with longer alkyl chains [9].
Computational studies reveal that the propyl group’s three-carbon chain optimally occupies elongated hydrophobic clefts. In voltage-gated sodium channel modulators (e.g., WO2013093497A1), propyl-substituted derivatives show 5-fold higher potency than methyl analogs due to enhanced cavity filling without entropic penalties [9]. Additionally, propyl’s moderate steric bulk minimizes off-target interactions at serotoninergic and adrenergic GPCRs, a limitation observed with bulkier groups like benzyl [4].
Table 3: Impact of N1-Substituents on Bioactivity
Substituent | logP | Target Affinity (Kᵢ) | Selectivity Ratio (D2R/D3R) | Metabolic Stability |
---|---|---|---|---|
Methyl | 3.8 | 138 nM | 88 | High |
Propyl | 4.9 | 12 nM | 905 | Moderate-High |
Butyl | 5.5 | 49 nM | 116 | Moderate |
Benzyl | 5.9 | 25 nM | 759 | Low |
Synthetic routes to 1-propyl-1,7-diazaspiro[4.4]nonane typically involve:
Table 4: Key Identifiers for 1-Propyl-1,7-diazaspiro[4.4]nonane
Property | Value |
---|---|
CAS Number | 1782405-28-0 |
Molecular Formula | C₁₀H₂₀N₂ |
Molecular Weight | 168.28 g/mol |
Purity | ≥95% (HPLC) |
SMILES | CCCN1CCCC12CNCC2 |
Storage | -20°C (desiccated) |
Key Applications | Dopamine receptor ligands, Voltage-gated Na⁺ channel modulators |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8